molecular formula C9H15NO4 B2505304 Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate CAS No. 2044927-23-1

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No. B2505304
CAS RN: 2044927-23-1
M. Wt: 201.222
InChI Key: PNMVWUIRCTWGQZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate, also known as tert-butyl 3-carbamoyl-2,2-dimethyl-4-oxoazetidine-1-carboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of azetidine-2,4-diones and is a derivative of pyrrolidine. It has a molecular formula of C11H17NO5 and a molecular weight of 247.26 g/mol.

Mechanism of Action

The mechanism of action of Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 1-hydroxy-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it is believed to exert its effects by binding to the active site of target enzymes and inhibiting their activity. This compound has been shown to exhibit non-competitive inhibition against HIV integrase, which suggests that it binds to a site other than the active site of the enzyme.
Biochemical and Physiological Effects:
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its inhibitory activity against HIV integrase, this compound has also been shown to exhibit inhibitory activity against other enzymes, including acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 1-hydroxy-5-oxopyrrolidine-3-carboxylate in lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for investigating the mechanisms of action of these enzymes. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 1-hydroxy-5-oxopyrrolidine-3-carboxylate. One area of research could involve investigating the potential of this compound as a drug candidate for the treatment of HIV and other diseases. Another area of research could involve investigating the mechanisms of action of this compound and its effects on other enzymes and biological systems. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 2-bromoacetate with pyrrolidine-2,5-dione in the presence of a base such as potassium carbonate. This reaction results in the formation of Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 3-carbamoyl-2,2-dimethyl-4-oxoazetidine-1-carboxylate, which can be further hydrolyzed to yield Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate 1-hydroxy-5-oxopyrrolidine-3-carboxylate.

Scientific Research Applications

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including human immunodeficiency virus (HIV) integrase, which is a key enzyme involved in the replication of the virus.

properties

IUPAC Name

tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-7(11)10(13)5-6/h6,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMVWUIRCTWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)N(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate

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